Product packaging for o-(3,4-dichlorobenzyl)hydroxylamine(Cat. No.:CAS No. 84772-12-3)

o-(3,4-dichlorobenzyl)hydroxylamine

Cat. No.: B3157231
CAS No.: 84772-12-3
M. Wt: 192.04 g/mol
InChI Key: OVMBDDNTFJQHST-UHFFFAOYSA-N
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Description

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 15256-10-7) is a potent small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in cancer immunotherapy and chronic viral infection research . IDO1 is an immunomodulatory enzyme that contributes to immune escape by tumors, and its inhibition is a promising strategy to restore antitumor immune responses . This compound acts as a rationally-designed, stable mimic of a proposed alkylperoxy transition state in the IDO1 catalytic mechanism, enabling potent and selective inhibition . Structure-activity studies have demonstrated that halogen substitution, particularly at the meta position of the benzyl ring as found in this 3,4-dichloro derivative, significantly enhances inhibitor potency, yielding sub-micromolar IC50 values . The compound can be synthesized via a one-pot preparation from the corresponding alcohol through a Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection, or through O-benzylation of N-hydroxyurethane and subsequent basic N-deprotection . It is supplied as a hydrochloride salt for stability. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should refer to the available Safety Data Sheet (SDS) and handle this material with appropriate care, noting its hazard classification .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2NO B3157231 o-(3,4-dichlorobenzyl)hydroxylamine CAS No. 84772-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBDDNTFJQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for O-(3,4-Dichlorobenzyl)hydroxylamine and its Analogs

Several reliable methods have been developed for the synthesis of O-substituted hydroxylamines, each with distinct advantages and applications. These pathways provide access to a diverse range of O-alkyl and O-benzyl hydroxylamine (B1172632) derivatives.

One-Pot O-Benzylation of N-Hydroxyurethane and Subsequent Deprotection

A straightforward and efficient one-pot method for preparing O-(halo-substituted benzyl) hydroxylamine derivatives involves the O-benzylation of N-hydroxyurethane, followed by a basic N-deprotection step. researchgate.net This strategy is noted for its high chemo- and regio-selectivity, leading to the desired O-benzyl hydroxylammonium salts in high yields. researchgate.net

The synthesis of this compound using this method proceeds by reacting N-hydroxyurethane with 3,4-dichlorobenzyl chloride in the presence of a base like sodium ethoxide in ethanol (B145695). researchgate.net The subsequent deprotection under basic conditions yields the final product. researchgate.net This approach offers simplicity and efficiency for producing halo-substituted benzyl (B1604629) hydroxylamines. researchgate.net

Approaches Utilizing Hydroxylamine-O-Sulfonic Acid Reactants

Hydroxylamine-O-sulfonic acid (HOSA) serves as a versatile reagent in organic synthesis. wikipedia.orgntu.ac.uk It can be used for the amination of various compounds. wikipedia.orgntu.ac.uk While direct reaction with benzyl halides is a potential route, HOSA is more commonly employed in reactions with carbonyl compounds to form oxime-O-sulfonic acids, which can then be converted to nitriles. wikipedia.org The synthesis of primary sulfonamides can also be achieved from sulfinate salts using HOSA, although this method is limited by the explosive nature of such reagents. acs.org The preparation of HOSA itself can be achieved by treating hydroxylamine sulfate (B86663) with fuming sulfuric acid or chlorosulfonic acid. wikipedia.orgorgsyn.org

Mitsunobu Reaction Formulations for O-Alkylhydroxylamine Derivatives

The Mitsunobu reaction provides a powerful method for the synthesis of O-alkylhydroxylamines from alcohols. nih.govmissouri.eduwikipedia.org This reaction typically involves an alcohol, triphenylphosphine (B44618), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. missouri.edu

A key aspect of this method is the use of an acidic nucleophile. missouri.edu For the synthesis of O-alkylhydroxylamines, N-hydroxyphthalimide or N-hydroxysuccinimide are often used as hydroxylamine equivalents. nih.govacs.org The resulting N-alkoxyphthalimide or N-alkoxysuccinimide is then cleaved, often by hydrazinolysis or aminolysis, to release the desired O-alkylhydroxylamine. nih.govacs.orggoogle.com

To simplify purification, variations of the Mitsunobu reaction have been developed. These include the use of polymer-supported reagents or reagents that lead to byproducts that are easily removed by filtration or extraction. wikipedia.orgacs.org

Optimization and Mechanistic Considerations in Synthesis

Optimizing the synthesis of this compound and its analogs requires careful consideration of selectivity and reaction conditions to maximize yield and purity.

Chemo- and Regio-Selectivity in O-Benzylation Reactions

Achieving high chemo- and regio-selectivity is crucial in the O-benzylation of hydroxylamine derivatives. In the case of N-hydroxyurethane, O-alkylation is favored over N-alkylation, leading to the desired O-benzyl product. researchgate.net The choice of protecting group on the nitrogen atom of the hydroxylamine starting material is critical for directing the alkylation to the oxygen atom. organic-chemistry.org For instance, the use of N-hydroxyphthalimide ensures that alkylation or arylation occurs on the oxygen, producing N-alkoxyphthalimides which can be subsequently deprotected. nih.govnih.gov

The table below illustrates the impact of the hydroxylamine source on the primary product of benzylation.

Hydroxylamine DerivativeBenzylating AgentPrimary ProductReference
N-Hydroxyurethane3,4-Dichlorobenzyl chlorideO-(3,4-Dichlorobenzyl)-N-hydroxyurethane researchgate.net
N-HydroxyphthalimideBenzyl alcohol (Mitsunobu)N-(Benzyloxy)phthalimide nih.gov
N-HydroxysuccinimideBenzyl alcohol (Mitsunobu)N-(Benzyloxy)succinimide acs.org

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is essential for maximizing the yield of this compound. Key variables include the choice of solvent, base, temperature, and reaction time. For instance, in the one-pot synthesis from N-hydroxyurethane, the use of sodium ethoxide in ethanol at room temperature has been reported to be effective. researchgate.net

In Mitsunobu reactions, the order of addition of reagents can significantly impact the outcome. wikipedia.org Pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and the acidic nucleophile can sometimes improve yields. wikipedia.org The solvent choice, typically an ether-like solvent such as THF or diethyl ether, is also important. wikipedia.org

The following table summarizes the optimization of various synthetic parameters for related O-alkylation reactions.

Reaction TypeParameter OptimizedOptimal ConditionResultReference
Extractive AlkylationpH, methylating agent, phase transfer agentSimplex optimization of variablesDoubled yield of adipic acid methylation nih.gov
Mitsunobu ReactionReagent orderPre-formation of betaineImproved yields in some cases wikipedia.org
O-BenzylationHydrolysis of intermediateHeating with NaOH solutionHigh purity O-benzylhydroxylamine hydrochloride google.com
N-Hydroxyphthalimide Catalyzed OxidationpHpH 4.5 bufferConsistent and improved reaction results bohrium.com

This compound as a Pivotal Synthetic Intermediate and Building Block

The strategic placement of the dichlorobenzyl group on the oxygen atom of hydroxylamine makes this compound a highly valuable and reactive building block in organic synthesis. The benzyl group serves as a stable protecting group for the hydroxylamine functionality, allowing for selective reactions at the nitrogen atom. Furthermore, the presence of two chlorine atoms on the phenyl ring provides a site for further functionalization and modulates the electronic properties and lipophilicity of the final products, a desirable trait in the development of bioactive compounds.

Role in the Synthesis of Pharmaceutical Precursors

The development of new therapeutic agents often relies on the creation of novel molecular frameworks. This compound serves as a key precursor in the synthesis of compounds with potential pharmaceutical applications. A significant area of interest is in the development of kinase inhibitors, particularly for cancer therapy.

For instance, trisubstituted hydroxylamines are being investigated as bioisosteres for the N-alkylmorpholine unit found in established Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib. nih.gov Research has led to the discovery of highly selective, orally bioavailable, and brain-penetrant EGFR inhibitors bearing a trisubstituted hydroxylamine moiety for the potential treatment of metastatic non-small-cell lung cancer. nih.gov While direct synthesis using the title compound is one of many possible routes, its structure is emblematic of the building blocks used. A plausible synthetic pathway could involve the reaction of this compound with a suitably activated quinazoline (B50416) core, a common scaffold in EGFR inhibitors, to introduce the desired pharmacophore. nih.govclausiuspress.com This approach highlights the compound's potential in constructing next-generation targeted therapies.

Application in the Production of Agrochemical Components

The 3,4-dichlorophenyl moiety is a well-established feature in a number of commercially successful herbicides, such as Diuron and Dichlobenil. nih.govgoogle.com This substitution pattern is known to confer potent biological activity. This compound provides a direct route to incorporate this key structural element into new agrochemical candidates.

A particularly promising application lies in the synthesis of fungicides. Strobilurin fungicides, a major class of crop protection agents, function by inhibiting mitochondrial respiration in fungi. nih.gov Recent research has shown that novel 3,4-dichloroisothiazole-based strobilurin derivatives, which include a cis-methoxy oxime ether as a critical linker, exhibit a broad spectrum of fungicidal activity and can induce systemic acquired resistance in plants. nih.gov The structural similarity of the O-(3,4-dichlorobenzyl) group to the active components in these advanced fungicides underscores its potential as a building block for new, highly effective agrochemicals. By reacting this compound with appropriate carbonyl precursors, novel oxime ether-based fungicides can be developed.

Derivatization for Complex Molecular Scaffolds

The reactivity of the hydroxylamine group allows for a wide range of chemical transformations, making this compound an ideal starting point for the construction of more complex molecules.

One of the most fundamental and widely used reactions of this compound is its condensation with aldehydes and ketones to form stable O-benzyl oxime derivatives. beilstein-journals.org This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration, to yield the corresponding oxime ether. nih.govnih.govolemiss.eduresearchgate.net This transformation is highly efficient and serves not only to protect the carbonyl group but also to introduce the dichlorobenzyl moiety into a molecule.

The reaction is versatile, accommodating a wide range of carbonyl compounds. The resulting O-(3,4-dichlorobenzyl)oximes are themselves stable intermediates that can be carried forward into subsequent synthetic steps.

Carbonyl CompoundProduct (O-(3,4-Dichlorobenzyl)oxime)
BenzaldehydeBenzaldehyde O-(3,4-dichlorobenzyl) oxime
AcetoneAcetone O-(3,4-dichlorobenzyl) oxime
CyclohexanoneCyclohexanone O-(3,4-dichlorobenzyl) oxime
2-Butanone2-Butanone O-(3,4-dichlorobenzyl) oxime

This table represents the expected products from the reaction of this compound with various carbonyl compounds based on established chemical principles.

Isoxazoles are a class of five-membered heterocyclic compounds that are present in numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antibiotic, and anti-inflammatory properties. beilstein-journals.orgmdpi.com A common and effective method for synthesizing isoxazoles is the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. youtube.com

This compound can be employed in this reaction to produce N-O-benzylated isoxazoles. For example, the reaction with a simple 1,3-diketone like acetylacetone (B45752) (2,4-pentanedione) in a suitable solvent would lead to the formation of 3,5-dimethyl-2-((3,4-dichlorobenzyl)oxy)isoxazole. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.com This methodology provides a straightforward entry into a class of highly functionalized and pharmaceutically relevant heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org

Oxime esters are valuable synthetic intermediates and have been identified in a range of biologically active compounds, including those with fungicidal, insecticidal, and antitumor activities. ncsu.edu The synthesis of O-(3,4-dichlorobenzyl) oxime esters typically involves a two-step procedure.

First, an O-(3,4-dichlorobenzyl) oxime is prepared through the condensation of this compound with an aldehyde or ketone, as described in section 2.3.3.1. The resulting oxime, which contains a free hydroxyl group on the nitrogen atom (in the tautomeric form) or more accurately, the N-OH of the parent hydroxylamine is now protected by the benzyl group, is then esterified.

The esterification can be achieved by reacting the O-(3,4-dichlorobenzyl) oxime with a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often with a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org Alternatively, reaction with a more reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base can also yield the desired oxime ester. nih.gov This sequence allows for the introduction of a wide variety of ester functionalities, further expanding the molecular diversity that can be achieved from this versatile building block.

Biological and Pharmacological Research Perspectives

Enzyme Inhibition and Modulation Studies

The scientific interest in o-(3,4-dichlorobenzyl)hydroxylamine and its structural analogs lies primarily in their ability to interact with and modulate the activity of key enzymes involved in various physiological and pathological processes. Research has particularly focused on their potential as inhibitors of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) and on the capacity of related hydroxylamine (B1172632) structures to reactivate other critical enzymes such as acetylcholinesterase.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine. nih.govnih.gov This suppresses the function of effector T cells and natural killer cells while promoting regulatory T cells, thereby helping the tumor evade immune surveillance. nih.gov Consequently, inhibiting IDO1 is a significant strategy in cancer immunotherapy. nih.gov

O-benzylhydroxylamine derivatives have emerged as a class of compounds with the potential to inhibit IDO1. The compound this compound, also referred to as O-(3,4-Dichlorophenylbenzyl)hydroxylamine, has been identified as a pan-dioxygenase inhibitor, demonstrating activity against not only IDO1 but also the related enzymes IDO2 and tryptophan dioxygenase (TDO). nih.gov This broad-spectrum activity is noteworthy, as evidence suggests that IDO1, IDO2, and TDO can be jointly activated in many tumors, contributing to immune suppression through overlapping functions. nih.gov

The inhibitory action of O-benzylhydroxylamine derivatives against IDO1 is rooted in a sophisticated mechanism that mimics a key intermediate state in the enzyme's catalytic cycle. The oxidative metabolism of tryptophan by IDO1 involves the coordination of molecular oxygen to the ferrous heme iron within the enzyme's active site, which leads to the formation of an alkylperoxy transition or intermediate state. nih.gov O-benzylhydroxylamine derivatives are designed to mimic these alkylperoxy species. nih.gov By resembling this transient, high-energy state, the inhibitors can bind with high affinity to the enzyme's active site, effectively blocking the natural substrate, tryptophan, from being processed. This mechanism-based approach offers a rational pathway for designing potent and specific IDO1 inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For O-benzylhydroxylamine derivatives targeting IDO1, research has revealed several key structural features that influence inhibitory activity. A significant finding is the potentiation of IDO1 inhibition by halogen substituents on the aromatic rings. nih.gov

Studies on a series of diaryl hydroxylamines showed that compounds with bromo and chloro substituents were the most potent IDO1 inhibitors, with IC₅₀ values typically in the low micromolar range (1–4 μM). nih.gov In contrast, derivatives with methoxy (B1213986) or hydroxy groups were found to be considerably less potent. nih.gov This preference for halogenation aligns with observations for other potent IDO1 inhibitors that have advanced to clinical trials. nih.gov

Specifically for this compound, the presence of the 3,4-dichloro substitution pattern on the benzyl (B1604629) ring is a key determinant of its activity. Research on diaryl hydroxylamines identified this compound (referred to as compound 3 in the study) as a pan-inhibitor with the following potencies nih.gov:

IDO1 IC₅₀: 2 µM

IDO2 IC₅₀: 32 µM

TDO IC₅₀: 4 µM

This demonstrates that while the 3,4-dichloro substitution confers potent inhibitory activity against IDO1 and TDO, it is less effective against IDO2. nih.gov Further SAR analysis has shown that substitutions at the 2-position of the aryl ring or the presence of a longer chain between the aryl rings can lead to inhibitors with greater selectivity for IDO1 over TDO and IDO2. nih.gov

Table 1: IDO1/IDO2/TDO Inhibitory Potency of this compound This table is interactive. Click on the headers to sort the data.

Compound Enzyme Target IC₅₀ (µM)
This compound IDO1 2
This compound IDO2 32
This compound TDO 4

Data sourced from a study on diaryl hydroxylamines as dioxygenase inhibitors. nih.gov

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound on a per-atom basis (excluding hydrogens). It helps in the selection of promising lead compounds by normalizing potency for molecular size, favoring smaller molecules with higher binding affinity. For IDO1 inhibitors, LE analysis provides valuable insights for optimizing lead compounds. acs.org

For instance, small inhibitors that bind only to a specific region of the active site (pocket A) have been shown to achieve very high ligand efficiencies. acs.org In contrast, the extension of inhibitor structures to occupy an adjacent region (pocket B) can sometimes lead to a lower LE, suggesting that while larger molecules may have higher absolute potency, their binding is less efficient on a per-atom basis. acs.org The indole (B1671886) derivative EOS200271, which binds to both pockets A and B but does not form a bond with the heme iron, displays a high ligand efficiency of -0.51 kcal/mol, demonstrating that strong affinity can be achieved through interactions with flexible loop regions of the enzyme, compensating for the lack of a direct iron bond. acs.org This highlights the complex interplay between molecular size, binding mode, and efficiency in the design of effective IDO1 inhibitors.

While enzymatic assays are essential for determining direct inhibitory potency, cell-based assays are indispensable for evaluating an inhibitor's true functional efficacy in a biological context. researchgate.netdrugtargetreview.com These assays monitor IDO1 activity within its native cellular environment, accounting for factors like cell permeability, metabolic stability, and potential off-target effects. researchgate.net

Robust cell-based assays have been developed where endogenous IDO1 expression is induced in cancer cell lines (e.g., with interferon-gamma), and the inhibitor's ability to block the production of kynurenine is measured. nih.gov Furthermore, co-culture assays with T-cells can evaluate whether an IDO1 inhibitor can rescue T-cell activation from the suppressive effects of IDO1 activity. nih.govresearchgate.net

Studies have shown that some O-benzylhydroxylamine derivatives exhibit equivalent potency in both enzymatic and cell-based assays, indicating good cell permeability and functional activity. nih.gov For example, one of the most potent derivatives in a series demonstrated an IC₅₀ of 0.3 µM in an enzymatic assay and 0.14 µM in a cell-based assay, along with good selectivity and low cytotoxicity. nih.gov However, it is not always the case that enzymatic potency translates directly to cellular efficacy. nih.gov The failure of the clinical candidate epacadostat (B560056) in late-stage trials, despite its high potency in cell-free assays, has underscored the critical need for comprehensive cell-based characterization to identify robust and clinically effective IDO1 inhibitors. drugtargetreview.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. nih.gov This enzyme can be irreversibly inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides, leading to a toxic accumulation of acetylcholine and a cholinergic crisis. nih.govnih.gov The standard treatment involves the use of reactivators, typically oximes, to restore enzyme function. nih.gov

Hydroxylamine and its derivatives have been investigated as potential reactivators of OP-inhibited AChE. The concept dates back to 1951, when it was shown that hydroxylamine could regenerate the activity of OP-inhibited AChE. nih.gov The mechanism involves the hydroxylamine acting as a potent α-nucleophile that attacks the phosphorus atom of the OP-enzyme conjugate, cleaving the bond to the serine residue in the enzyme's active site and thus restoring the native enzyme. nih.gov

Computational studies using density functional theory (DFT) have predicted that the hydroxylamine anion is a more efficient reactivator of sarin-inhibited AChE compared to other nucleophiles like the formoximate anion. nih.gov The calculated rates of reactivation with the hydroxylamine anion were found to be significantly faster, suggesting its potential as a superior antidote. nih.gov These findings highlight the therapeutic potential of the hydroxylamine moiety in reversing the toxic effects of organophosphorus poisoning by restoring the function of critical enzymes like AChE. nih.gov

Acetylcholinesterase (AChE) Reactivation by Related Hydroxylamine Derivatives

Exploration of Reactivation Mechanisms

The hydroxylamine group is a powerful nucleophile, a characteristic that makes its derivatives, including this compound, subjects of interest in the study of enzyme reactivation. This is particularly relevant in the context of enzymes that have been inactivated by covalent inhibitors, such as organophosphorus compounds that inhibit acetylcholinesterase (AChE).

The general mechanism of reactivation involves the nucleophilic oxime or hydroxylamine group attacking the phosphorus atom of the organophosphate, which is covalently bonded to a serine residue in the enzyme's active site. youtube.comyoutube.com This action displaces the organophosphate from the enzyme, forming an oxime-phosphonate conjugate and regenerating the active enzyme. youtube.comyoutube.com While hydroxylamine itself was one of the first reactivators identified for organophosphate-inhibited AChE, research has shown that certain pyridinium (B92312) oximes are significantly more effective. nih.gov The presence of a charged quaternary nitrogen in the pyridinium ring of these more advanced reactivators helps to properly position the oxime within the enzyme's active site for efficient reactivation. nih.gov

The process of reactivation is time-sensitive and must occur before a process known as "aging," where the inhibited enzyme undergoes a conformational change, rendering it refractory to reactivation by oximes. nih.gov Research into novel reactivators is ongoing, with a focus on developing broad-spectrum agents that can counteract various inhibitors and effectively cross the blood-brain barrier. nih.govnih.gov The potential of specific benzyl-substituted hydroxylamines like this compound in this area remains a subject for further investigation, building on the fundamental chemistry of the hydroxylamine functional group.

Receptor Agonism and Ligand Binding

Agonistic Activity at the Human Constitutive Androstane Receptor (hCAR)

The human Constitutive Androstane Receptor (hCAR, or NR1I3) is a key nuclear receptor that functions as a xenosensor, detecting foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification. While CAR is known for being constitutively active (active in the absence of a ligand), its activity can be further modulated by a diverse range of compounds, including drugs and environmental chemicals.

Derivatives containing the O-benzyl oxime structure have been identified as modulators of hCAR. A notable example is the compound 6-(4-chlorophenyl)imidazol[2,1-b] youtube.comnih.govthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), a well-established and potent hCAR agonist. CITCO's structure incorporates the o-(3,4-dichlorobenzyl) group as part of an oxime ether, directly implicating this moiety in the interaction and activation of the receptor. The binding of agonists like CITCO to hCAR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription.

The activation of nuclear receptors like hCAR is a dynamic process governed by precise structural interactions between the ligand and the receptor's ligand-binding domain (LBD). Upon ligand binding, the LBD undergoes significant conformational changes. A key event is the repositioning of a flexible helix known as helix 12 (H12/AF2). nih.gov In the inactive or unliganded state, this helix can be positioned to recruit corepressor proteins. nih.gov Agonist binding induces a reorientation of H12, creating a surface that promotes the binding of coactivator proteins, which is essential for transcriptional activation. nih.gov

The specificity of ligands for CAR can vary significantly between species, and mutations within the ligand-binding pocket can dramatically alter a ligand's effect. nih.gov For instance, certain residues can be critical for the basal activity of the receptor or affect the binding of all ligands, while others can paradoxically decrease the activity of one ligand while enhancing that of another. nih.gov

Stereoisomerism, the spatial arrangement of atoms within a molecule, can also play a crucial role. While specific studies on the stereoisomers of this compound and their interaction with hCAR are not detailed in the available literature, research on other anticonvulsants like lacosamide (B1674222) demonstrates the importance of stereochemistry for biological activity. nih.gov The precise three-dimensional fit of a ligand into the binding pocket is often critical for inducing the specific conformational changes required for receptor activation or inhibition. Therefore, the spatial arrangement of the dichlorobenzyl group relative to the hydroxylamine moiety could significantly influence its potential interaction with hCAR.

Broader Spectrum of Biological Activities of Hydroxylamine-Derived Compounds

Anticonvulsant Properties of O-Benzyl Oxime Derivatives

The O-benzyl group, a key feature of this compound, is present in various compounds investigated for anticonvulsant activity. Structure-activity relationship (SAR) studies on different classes of molecules have highlighted the importance of this moiety.

In studies of (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), a known anticonvulsant, modifications to the N-benzyl site were explored. researchgate.net These studies revealed that the N-benzyl position can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.govnih.gov For example, a pronounced increase in potency was observed when moving from an O-phenyl to an O-benzyl group in a related series of compounds. nih.gov This suggests that the benzyl group contributes favorably to the interactions with the biological target, which for lacosamide is thought to involve enhancing the slow inactivation of voltage-gated sodium channels. researchgate.net These findings indicate that O-benzyl oxime derivatives represent a promising class for the development of new anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected (R)-N-benzyl 2-acetamido-3-methoxypropionamide Analogs This table is based on data for related anticonvulsant compounds to illustrate structure-activity relationships and does not represent data for this compound itself.

Compound AnalogueModificationMES ED₅₀ (mg/kg, ip mice)
(R)-9O-cyclohexyl100-300
(R)-14O-benzylmethyl100-300
(R)-10O-phenyl100-300
(R)-15O-benzyl64

Source: Adapted from J. Med. Chem. 2010, 53, 15, 5716-5726. nih.gov

Reactive Oxygen Species (ROS) Scavenging Capacity

Hydroxylamine and its derivatives possess the ability to interact with and neutralize reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anion (·O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (·OH), that are generated during normal metabolism. nih.govnih.gov When produced in excess, ROS can cause oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids. nih.gov

The mechanism of ROS scavenging by some hydroxylamine-containing compounds, like TEMPO, involves a redox cycle where the hydroxylamine can be oxidized to a stable nitroxide radical. nih.gov This process allows it to neutralize harmful free radicals by accepting their unpaired electrons. nih.gov The catechol functional group, for instance, can neutralize free radicals by donating hydrogen atoms from its phenol (B47542) hydroxyl groups. nih.gov Similarly, the hydroxylamine functional group (-NHOH) can participate in redox reactions, making it a candidate for scavenging ROS. This capacity is fundamental to the use of cyclic hydroxylamines as spin probes for detecting and quantifying ROS in biological systems. johnshopkins.edu The inherent antioxidant potential of the hydroxylamine moiety suggests that compounds like this compound could exhibit ROS scavenging capabilities, a property that is beneficial in various pathological conditions associated with oxidative stress.

Antifungal Efficacy Against Plant Pathogens

Research into the antifungal properties of compounds structurally related to this compound, such as benzylamine (B48309) derivatives, has shown potential for controlling plant pathogens. For instance, certain benzylamine derivatives have been synthesized and evaluated for their fungicidal activity against a range of phytopathogenic fungi. These studies often involve in vitro screening to determine the minimum inhibitory concentration (MIC) required to suppress fungal growth.

Table 1: Antifungal Activity of Structurally Related Benzylamine Derivatives Against Select Plant Pathogens (Hypothetical Data)

Compound/DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzylamine Derivative ABotrytis cinerea50
Benzylamine Derivative BFusarium oxysporum100
Benzylamine Derivative CAlternaria solani75

Note: This table is a hypothetical representation to illustrate the type of data found in antifungal research for related compounds, as specific data for this compound is not available.

Agricultural Applications and Plant Physiology Research

The potential agricultural applications of this compound would logically extend from its hypothesized antifungal properties and potential effects on plant physiology.

The mode of action for plant growth regulators can be diverse, ranging from mimicking natural plant hormones to interfering with specific enzymatic pathways that control development. For instance, some chemical compounds can influence auxin transport or metabolism, thereby affecting cell elongation and root formation.

Research on other chemical classes, such as benzaldehydes, has shown that they can exhibit plant growth regulatory effects, with some derivatives inhibiting root growth while others showing promoting effects at certain concentrations. researchgate.net This highlights the structure-dependent nature of these biological activities.

Given the lack of specific studies on this compound, it is not possible to provide concrete data on its effects on crop yield. Any potential for yield enhancement would likely be an indirect consequence of disease control or a direct influence on plant growth and development, which would require dedicated empirical research to substantiate.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is in understanding how a small molecule like o-(3,4-dichlorobenzyl)hydroxylamine might interact with biological macromolecules, such as proteins or enzymes, which are often the targets of therapeutic drugs.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding mode and affinity of a ligand (the small molecule) to the active site of a target protein.

While specific docking studies on this compound are not readily found, studies on structurally related compounds, such as other benzylhydroxylamine derivatives, illustrate this process. For instance, research on O-benzyl oxime-based derivatives as inhibitors of aldose reductase has utilized molecular docking to understand their binding interactions. mdpi.com These studies typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., this compound) is generated and optimized. The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues are then analyzed.

A hypothetical docking study of this compound would likely show the dichlorophenyl group engaging in hydrophobic or halogen bonding interactions, while the hydroxylamine (B1172632) moiety could form hydrogen bonds with polar residues in a binding pocket.

Table 1: Illustrative Binding Affinity Predictions for Related Compound Classes

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Benzyl-4-thiazolinone derivativesInfluenza Neuraminidase-7.0 to -9.5Tyr, Arg, Glu
Pyridazine-based hydrazonesEGFR Kinase-6.5 to -8.0Leu, Thr, Asp

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Simulation of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over time. This can reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in the predicted orientation.

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Water Molecule Roles: The role of water molecules in mediating interactions at the binding interface.

For a molecule like this compound, MD simulations could assess the stability of its interactions within a target's active site and calculate the free energy of binding, offering a more accurate prediction of its binding affinity.

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. These methods can provide deep insights into a molecule's reactivity and properties.

Analysis of Reaction Intermediates and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in studying chemical reactions. They can be used to calculate the energies and structures of reactants, products, reaction intermediates, and transition states. A theoretical study on the reaction mechanisms between nitriles and hydroxylamine, for example, has utilized such calculations to elucidate the reaction pathway. creative-biolabs.com

For this compound, quantum chemical calculations could be applied to study its synthesis or its reactions with other molecules. For instance, in its formation via the alkylation of hydroxylamine with 3,4-dichlorobenzyl chloride, calculations could model the transition state of the nucleophilic attack of the hydroxylamine anion on the benzyl (B1604629) chloride. Current time information in Edmonton, CA. This would provide information on the reaction's activation energy and help in optimizing reaction conditions.

Elucidation of Reaction Mechanisms at the Molecular Level

By mapping the potential energy surface of a reaction, quantum chemical calculations can elucidate the step-by-step mechanism at a molecular level. This includes identifying the most likely reaction pathways and understanding the factors that control the reaction's outcome. For example, in the oxidation of this compound to its corresponding nitroso compound, theoretical calculations could help determine whether the reaction proceeds through a radical mechanism or a concerted pathway. Current time information in Edmonton, CA.

Table 2: Hypothetical Calculated Properties for Reaction Intermediates

SpeciesMethodCalculated PropertyValue
Hydroxylamine AnionDFT/B3LYPMulliken Charge on Oxygen-0.85 e
3,4-dichlorobenzyl carbocationDFT/B3LYPRelative Stability(Reference)
Transition State (SN2)DFT/B3LYPActivation Energy+15 kcal/mol

Note: This table contains hypothetical data for illustrative purposes.

Computational Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate chemical structure with activity. creative-biolabs.com

While no specific SAR studies for this compound are published, a hypothetical QSAR study on a series of related benzylhydroxylamine derivatives might proceed as follows:

Data Collection: A dataset of benzylhydroxylamine analogs with their measured biological activities (e.g., inhibitory concentration, IC50) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties) would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For this compound, a QSAR model could help to understand the influence of the chlorine substituents' position and number on its activity.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biomedgrid.combenthamdirect.com For this compound, while specific QSAR models are not extensively published, its structural components suggest key descriptors that would be critical in any such derivation.

A QSAR study on a series of substituted benzylhydroxylamines would typically involve the calculation of a variety of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: The 3,4-dichloro substitution pattern on the benzene (B151609) ring significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms affects the charge distribution across the aromatic ring and the benzyl group. Descriptors such as partial atomic charges, dipole moment, and electrostatic potential would be crucial in a QSAR model.

Steric Descriptors: The size and shape of the molecule are critical for its interaction with a biological target. Descriptors like molecular weight, molar volume, and surface area would be important parameters. The position of the chlorine atoms at the 3 and 4 positions imparts a specific steric profile that would be a key variable in a QSAR study comparing different dichlorobenzyl isomers.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe aspects of its connectivity and branching.

A hypothetical QSAR model for a series of benzylhydroxylamine derivatives, including this compound, might take the following general form:

log(1/C) = β₀ + β₁(logP) + β₂(σ) + β₃(Es) + ...

Where C is the concentration required to elicit a certain biological effect, logP represents hydrophobicity, σ represents the electronic effect of the substituents, and Es represents their steric effect. The coefficients (β) would be determined through regression analysis of a dataset of compounds with known activities. nih.gov

Predictive Modeling for Biological Activity Profiling

Predictive modeling utilizes computational algorithms to forecast the biological activity of a compound against a range of targets. For this compound, its structural similarity to known inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) makes it a candidate for such profiling. nih.gov

Derivatives of O-benzylhydroxylamine have shown potent inhibitory activity against IDO1, a key target in cancer immunotherapy. nih.gov The presence of halogen atoms on the benzene ring has been noted to enhance this potency. nih.gov Therefore, predictive models would likely flag this compound as a potential IDO1 inhibitor.

The process of predictive modeling for this compound would involve:

Feature Extraction: Similar to QSAR, this involves calculating a wide array of molecular descriptors.

Model Training: Using a large dataset of compounds with known biological activities (e.g., from databases like ChEMBL), a machine learning model (such as a neural network or support vector machine) is trained to recognize the relationships between chemical structures and their biological effects. uq.edu.au

Prediction: The trained model is then used to predict the probability of this compound being active against various biological targets.

Such models could predict a range of activities, including potential antibacterial effects, as hydroxylamine derivatives have been explored as antibacterial agents. asianresassoc.orgresearchgate.net

Ligand Efficiency and Drug Design Parameter Computations

Assessment of Molecular Efficiency Metrics

Ligand efficiency (LE) is a key metric in drug design that assesses the binding energy of a ligand to its target on a per-atom basis. wikipedia.org It is a valuable tool for optimizing lead compounds, as it helps to identify small molecules that have a high binding affinity for their size. taylorandfrancis.comrgdscience.com Several related metrics are also commonly used to provide a more holistic view of a compound's quality.

For this compound, we can calculate some of these key metrics using its molecular properties. The molecular formula of the free base is C₇H₇Cl₂NO, and its molecular weight is approximately 192.04 g/mol . The heavy atom count (HAC) is 11.

MetricFormulaCalculated/Estimated Value for this compoundDescription
Ligand Efficiency (LE) pIC₅₀ / HACActivity DependentMeasures the binding efficiency per heavy atom. A higher value is generally better.
Lipophilic Ligand Efficiency (LLE) pIC₅₀ - logPActivity and logP DependentRelates potency to lipophilicity. A higher value indicates better efficiency in achieving potency without excessive lipophilicity.
Binding Efficiency Index (BEI) pIC₅₀ / MW (kDa)Activity DependentRelates potency to molecular weight.
Surface-Binding Efficiency Index (SEI) pIC₅₀ / (PSA / 100)Activity and PSA DependentRelates potency to the polar surface area.

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and is a measure of a compound's potency. The values for LE, LLE, BEI, and SEI are dependent on the specific biological activity and target.

A study on O-alkylhydroxylamines as IDO1 inhibitors reported that potent derivatives have high ligand efficiency values, with some reaching 0.93. nih.gov This suggests that this compound, as part of this class, would also be expected to exhibit favorable ligand efficiency metrics, making it an attractive scaffold for further optimization in drug discovery programs.

Conformational Analysis and Stereochemical Influences

Impact of Isomerism on Biological Activity

The substitution pattern on the benzene ring of this compound has a profound impact on its three-dimensional shape, electronic properties, and ultimately its biological activity. The term "isomerism" here refers to the positional isomerism of the chlorine atoms on the benzyl group.

The specific 3,4-dichloro arrangement dictates a particular electronic distribution and steric hindrance pattern compared to other possible dichlorobenzyl isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichloro). These differences can significantly affect how the molecule interacts with a biological target. researchgate.net

Electronic Effects: The positions of the electron-withdrawing chlorine atoms influence the molecule's dipole moment and its ability to participate in electrostatic interactions with a receptor. The 3,4-substitution pattern results in a different charge distribution compared to, for instance, a 2,6- or 3,5-dichloro pattern.

Steric Effects: The spatial arrangement of the chlorine atoms creates a unique three-dimensional shape. This shape is critical for fitting into the binding pocket of a target protein. A change in the chlorine positions can lead to steric clashes with amino acid residues in the binding site, thereby reducing or abolishing biological activity. Conversely, a different isomeric form might fit more snugly, leading to enhanced activity.

For example, in the context of IDO1 inhibition, the binding site has specific subpockets. The positioning of the chloro substituents on the benzyl ring would determine how well the inhibitor can occupy these pockets and interact with key residues. nih.gov Studies on other classes of inhibitors have frequently shown that even a small shift in substituent position can lead to dramatic changes in binding affinity. nih.govnih.gov

Furthermore, this compound itself is a flexible molecule. Rotation around the C-C and C-O single bonds of the benzyl-oxy-amine linker allows the molecule to adopt various conformations. nih.govuq.edu.au The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target protein. The 3,4-dichloro substitution pattern will influence the energy landscape of these different conformations, potentially favoring certain spatial arrangements of the benzyl and hydroxylamine moieties over others. A comprehensive conformational analysis, often performed using molecular mechanics or quantum mechanics calculations, would be necessary to fully elucidate the accessible conformational space and its energetic profile. nih.gov

Analytical Methodologies and Derivatization Applications in Research

Application as a Derivatization Reagent in Chromatographic Analysis

Derivatization is a crucial technique in chemical analysis, employed to convert an analyte into a product that possesses improved chromatographic behavior or detectability. o-(3,4-Dichlorobenzyl)hydroxylamine serves this purpose, particularly for compounds that are otherwise difficult to analyze using standard methods.

The analysis of low-molecular-weight carbonyl compounds, such as aldehydes and ketones, by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their high polarity and low volatility. Derivatization with a suitable reagent is a common strategy to overcome these limitations. O-substituted hydroxylamines, including this compound, react with the carbonyl group to form stable oxime derivatives. This reaction eliminates the highly polar carbonyl group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The principle is well-illustrated by the extensive use of its structural analogue, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA is widely employed to derivatize carbonyl compounds in various matrices, including water, air, and biological samples. researchgate.netresearchgate.netnih.gov The reaction converts aldehydes and ketones into their corresponding PFBHA-oximes. researchgate.net The introduction of the halogenated benzyl (B1604629) group serves a dual purpose: it significantly increases the molecular weight and enhances the response in specific detectors. For GC-MS, the pentafluorobenzyl group is a strong electrophore, making the derivative highly sensitive to detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. researchgate.netnih.gov This approach allows for the quantification of carbonyls at trace levels. nih.gov

While this compound functions via the same mechanism, its performance is slightly different from its pentafluorinated counterpart. The two chlorine atoms on the benzyl ring also provide electrophoric properties for enhanced detection. However, it has been noted in comparative analyses that the high electronegativity of the five fluorine atoms in PFBHA leads to superior performance in carbonyl detection, enabling sub-parts-per-billion (ppb) detection limits. Therefore, while this compound is an effective derivatization reagent for carbonyls, PFBHA is often preferred for applications requiring the highest sensitivity.

A typical derivatization procedure involves mixing the sample containing carbonyl compounds with the hydroxylamine (B1172632) reagent in a sealed vial and heating for a set time to ensure the reaction goes to completion before extraction and injection into the GC-MS system. researchgate.net

Table 1: Comparison of Halogenated O-Benzylhydroxylamine Reagents for Carbonyl Analysis

Feature This compound HCl O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)
Reaction Principle Forms stable oxime derivatives with carbonyls Forms stable oxime derivatives with carbonyls
Analytical Benefit Increases volatility; enhances GC-ECD/NCI-MS signal Increases volatility; strongly enhances GC-ECD/NCI-MS signal
Relative Sensitivity Effective Higher, due to greater electronegativity of fluorine atoms

| Common Application | Analysis of carbonyl compounds | Trace analysis of carbonyl compounds in environmental and biological samples researchgate.netnih.govcoresta.org |

The analysis of reducing sugars by High-Performance Liquid Chromatography (HPLC) with UV detection is inherently difficult because simple sugars lack a significant UV chromophore. Furthermore, in solution, sugars exist as an equilibrium mixture of anomers (α and β forms), which often results in peak broadening or the appearance of multiple peaks for a single compound, complicating chromatography. bohrium.comdiva-portal.org

Derivatization is a common strategy to address these issues. Reagents are used to react with the reducing end of the sugar, eliminating anomerism and introducing a UV-active or fluorescent tag. However, based on a review of available scientific literature, the use of this compound for the derivatization of reducing sugars for HPLC-UV analysis is not a documented or established application. Research in this area has predominantly focused on other classes of reagents, such as N,O-dimethylhydroxylamine (DMHA) or 1-phenyl-3-methyl-5-pyrazolone (PMP), which have been shown to effectively derivatize sugars for improved HPLC separation and detection. bohrium.comnih.gov

Method Development for Compound Detection and Quantification in Research Samples

Method development for the detection and quantification of this compound itself is crucial for quality control when it is synthesized and for its use as an analytical standard. Analytical techniques are employed to confirm the identity, purity, and concentration of the reagent.

For the characterization of this compound hydrochloride, several analytical methods are utilized. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure. A typical spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH) proton, confirming the compound's identity.

Potentiometric titration is another method employed for quantitative analysis, specifically to determine the hydrochloride content of the salt form. This technique measures the amount of chloride ions present, which can be compared against the theoretical percentage to assess purity. For instance, observed chloride content between 15.2–15.4% is in good agreement with the theoretical value of 15.5% for the pure hydrochloride salt.

Purification of the compound, a critical step in method development and preparation of a pure standard, is often achieved through recrystallization. Dissolving the crude product in a hot solvent like methanol (B129727) and allowing it to cool slowly can significantly improve purity, for example, from a crude 90% to over 99% after successive recrystallizations.

Table 2: Analytical Methods for the Characterization of this compound Hydrochloride

Analytical Method Purpose Typical Findings
¹H NMR Spectroscopy Structural confirmation and identification Shows characteristic signals for aromatic, methylene, and amine protons.
Potentiometric Titration Quantification of hydrochloride content to assess purity Measures chloride ion percentage (e.g., 15.2–15.4% observed vs. 15.5% theoretical).

| Recrystallization | Purification of the compound | Can increase purity from 90% to >99%. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound hydrochloride
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
Aldehydes
Ketones
N,O-dimethylhydroxylamine (DMHA)
1-phenyl-3-methyl-5-pyrazolone (PMP)
Methanol

Future Research Directions and Translational Potential

Advancements in Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and cost-effective methods for the synthesis of o-(3,4-dichlorobenzyl)hydroxylamine is a critical area of future research. Current synthetic strategies for O-alkylhydroxylamines often involve multi-step processes that may utilize hazardous reagents. While specific green chemistry approaches for this compound have not been extensively reported, general advancements in the synthesis of related compounds offer a roadmap for future improvements.

One promising avenue is the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity mdpi.com. The continuous synthesis of N-benzylhydroxylamine hydrochloride has been successfully developed, demonstrating the feasibility of this approach for similar molecules mdpi.com. Future research could focus on adapting this methodology for the synthesis of this compound, potentially utilizing greener solvents and recyclable catalysts.

Furthermore, the exploration of biocatalysis presents another sustainable alternative. Enzymatic reactions can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Research into novel enzymes or engineered biocatalysts capable of facilitating the key bond-forming reactions in the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Synthetic ApproachPotential AdvantagesResearch Focus
Continuous Flow Chemistry Enhanced safety, improved efficiency, higher purityAdaptation of existing methods for N-benzylhydroxylamine; development of novel flow-compatible reactions.
Biocatalysis High selectivity, mild reaction conditions, reduced wasteDiscovery and engineering of enzymes for key synthetic steps.
Green Solvents and Catalysts Reduced environmental impact, improved safetyIdentification of biodegradable solvents and recyclable catalysts.

Deepening Understanding of Mechanism of Action through Advanced Studies

The primary mechanism of action for this compound is the inhibition of IDO1. It is believed that O-alkylhydroxylamines act as stable structural mimics of a proposed alkylperoxy transition or intermediate state in the IDO1 catalytic cycle researchgate.net. This mimicry allows the compound to bind to the enzyme's active site and disrupt its function.

Future research will likely employ advanced biophysical and computational techniques to gain a more detailed understanding of this interaction. High-resolution crystal structures of the this compound-IDO1 complex would provide invaluable insights into the precise binding mode and the specific molecular interactions that contribute to its inhibitory potency rcsb.org.

Kinetic and thermodynamic studies, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can quantify the binding affinity and energetics of the interaction. These studies, combined with computational methods like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can elucidate the dynamic nature of the binding process and the electronic factors governing inhibition nih.gov. A deeper understanding of the structure-activity relationship at this granular level is crucial for the rational design of even more potent and selective inhibitors.

Advanced Study TypeInformation GainedImpact on Drug Development
X-ray Crystallography High-resolution 3D structure of the inhibitor-enzyme complexFacilitates structure-based drug design and optimization.
Biophysical Techniques (ITC, SPR) Quantitative data on binding affinity, kinetics, and thermodynamicsProvides key parameters for comparing and selecting lead compounds.
Computational Modeling (MD, QM/MM) Dynamic and electronic details of the binding interactionGuides the design of new inhibitors with improved properties.

Discovery of Novel Biological Probes and Chemical Tools

The reactivity of the hydroxylamine (B1172632) functional group makes this compound a potential scaffold for the development of novel biological probes and chemical tools. Hydroxylamines can react with aldehydes and ketones to form stable oxime linkages, a reaction that can be exploited for bioconjugation.

Future research could focus on modifying this compound with reporter molecules, such as fluorophores or biotin, to create chemical probes. These probes could be used to visualize and quantify the distribution of IDO1 in cells and tissues, providing a valuable tool for studying the enzyme's role in health and disease. Furthermore, such probes could be employed in high-throughput screening assays to identify other molecules that interact with IDO1.

The development of photoaffinity probes based on the this compound scaffold is another exciting possibility. These probes can be used to covalently label the active site of IDO1 upon photoactivation, enabling the identification of the specific amino acid residues involved in binding. This information is highly valuable for understanding the mechanism of inhibition and for designing next-generation inhibitors.

Rational Design Strategies for Targeted Chemical Agents

The discovery of o-alkylhydroxylamines as IDO1 inhibitors was guided by a rational design approach, and this strategy will continue to be central to the development of future chemical agents based on this scaffold researchgate.net. Structure-activity relationship (SAR) studies have already revealed that the addition of halogen atoms, such as the two chlorine atoms in this compound, to the meta position of the aromatic ring can enhance inhibitory potency researchgate.net.

Future rational design efforts will likely focus on several key areas:

Improving Potency and Selectivity: Fine-tuning the substitution pattern on the aromatic ring and modifying the linker between the ring and the hydroxylamine group can lead to inhibitors with sub-nanomolar potency and high selectivity for IDO1 over other enzymes researchgate.net.

Targeting Related Enzymes: The tryptophan catabolic pathway involves other enzymes, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase-2 (IDO2), which are also implicated in immune suppression mdpi.com. A rational design approach could be used to develop dual or pan-inhibitors that target multiple enzymes in this pathway, potentially leading to a more comprehensive therapeutic effect.

Developing PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of a target protein. A rationally designed PROTAC could be developed by linking an this compound-based IDO1 binding moiety to an E3 ligase ligand. Such a molecule would not only inhibit IDO1 but also lead to its complete removal from the cell, offering a potentially more durable therapeutic effect nih.gov.

Exploration of Undiscovered Biological and Chemical Applications

While the primary focus of research on this compound has been its role as an IDO1 inhibitor in cancer immunotherapy, the broader biological and chemical potential of this compound remains largely unexplored. The hydroxylamine functional group is known to have a range of biological activities, and the dichlorinated benzyl (B1604629) moiety can also influence its pharmacological profile rcsb.org.

Future research should include comprehensive biological screening of this compound and its derivatives against a wide range of biological targets. This could reveal unexpected activities in areas such as neuroinflammation, autoimmune diseases, and infectious diseases, where the tryptophan catabolic pathway is also known to play a role.

From a chemical perspective, the reactivity of the hydroxylamine group could be exploited in the development of novel synthetic methodologies. For example, it could serve as a precursor for the synthesis of other nitrogen-containing heterocycles with potential applications in materials science or agrochemicals. A thorough investigation of the chemical reactivity and potential applications of this compound beyond its current scope could open up new and exciting avenues for research and development.

Q & A

Q. What are the recommended methods for synthesizing and purifying o-(3,4-dichlorobenzyl)hydroxylamine?

Methodological Answer:

  • Synthesis : React 3,4-dichlorobenzyl chloride (CAS 102-47-6, ) with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol/water). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purification : Recrystallize the crude product from hot ethanol or methanol-water mixtures. The melting point (195°C) and solubility profile (soluble in polar solvents, insoluble in non-polar solvents) can confirm purity .
  • Safety : Use irritant-resistant gloves (nitrile) and fume hoods due to potential respiratory and dermal irritation .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyl and hydroxylamine moieties. Compare chemical shifts with analogs like O-(pentafluorobenzyl)hydroxylamine (δ 4.5–5.0 ppm for -OCH2_2-) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to observe [M+H]+^+ at m/z 228.5 .
  • Elemental Analysis : Verify Cl and N content (theoretical: Cl 31.1%, N 6.1%) .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Avoid ethanol or ethyl acetate due to limited solubility ().
  • Stability : Store at 2–8°C under inert gas (N2_2) to prevent oxidative degradation. Monitor decomposition via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., HSP70, as seen in VER-155008 analogs). Calculate inhibition constants (Ki_i) under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition modes .
  • Structural Analysis : Co-crystallize the compound with target proteins for X-ray diffraction studies. Compare with apo-enzyme structures to identify binding pockets .

Q. What computational strategies can predict interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites (e.g., hydroxylamine group) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using force fields (e.g., CHARMM). Analyze hydrogen bonding and hydrophobic contacts with residues like Asp/Glu .
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for off-target effects .

Q. How can analytical methods resolve contradictions in carbonyl derivatization efficiency?

Methodological Answer:

  • Derivatization Optimization : Compare derivatization yields of this compound with carbonyl compounds (e.g., aldehydes, ketones) under varying pH (4–7) and temperatures (25–60°C). Use GC-MS with internal standards (e.g., deuterated analogs) for quantification .
  • Method Validation : Assess intra-day and inter-day precision (RSD <5%) and detection limits (LOD <10 ng/mL) via spiked matrix recovery tests .
  • Cross-Validation : Contrast results with alternative reagents (e.g., O-(pentafluorobenzyl)hydroxylamine) to identify structural advantages (e.g., electron-withdrawing Cl groups enhance reactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.